chemical properties of 2-(Butylamino)-3-chloronaphthalene-1,4-dione
chemical properties of 2-(Butylamino)-3-chloronaphthalene-1,4-dione
An In-Depth Technical Guide to the Chemical Properties of 2-(Butylamino)-3-chloronaphthalene-1,4-dione
Introduction
Derivatives of 1,4-naphthoquinone, a structural motif prevalent in natural products, are of significant interest to the scientific community due to their diverse and potent biological activities.[1] These compounds are foundational to various biochemical processes, including electron transport, and have been extensively developed for therapeutic applications, particularly in oncology.[1][2] This technical guide focuses on a specific synthetic analogue, 2-(Butylamino)-3-chloronaphthalene-1,4-dione. We will provide a detailed exploration of its chemical properties, synthesis, structural characterization, and known biological relevance, offering field-proven insights for researchers in drug discovery and chemical biology.
The core structure, a naphthoquinone ring, is highly susceptible to modification, allowing for the fine-tuning of its electronic and steric properties. The introduction of an amino group at the C2 position and a chlorine atom at the C3 position creates a unique scaffold. The butylamino side chain, in particular, can influence the compound's lipophilicity and its interaction with biological targets. Understanding the fundamental chemistry of this molecule is paramount for harnessing its potential in developing novel therapeutic agents.
Physicochemical and Computed Properties
A comprehensive understanding of a compound's physicochemical properties is the bedrock of its application in research and development. These parameters govern its solubility, stability, and pharmacokinetic profile.
| Property | Value | Source |
| CAS Number | 22272-30-6 | [3] |
| Molecular Formula | C₁₄H₁₄ClNO₂ | [4] |
| Molecular Weight | 263.72 g/mol | [4] |
| Appearance | Data not available; related compounds are typically colored solids (e.g., red, orange, yellow).[5][6] | |
| XLogP3 | 4.1 | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 3 | [4] |
| Rotatable Bond Count | 3 | [4] |
| Topological Polar Surface Area | 46.2 Ų | [4] |
| Complexity | 403 | [4] |
XLogP3 is a computed measure of hydrophobicity, a critical parameter in predicting a molecule's membrane permeability and overall drug-likeness. The value of 4.1 suggests significant lipophilic character.
Synthesis and Purification
The primary and most efficient route to 2-(Butylamino)-3-chloronaphthalene-1,4-dione is through a nucleophilic aromatic substitution reaction. This method leverages the high reactivity of 2,3-dichloro-1,4-naphthoquinone towards amines.
Causality in Experimental Design
The choice of 2,3-dichloro-1,4-naphthoquinone as the starting material is strategic. The two chlorine atoms are excellent leaving groups, and their electron-withdrawing nature activates the quinone ring for nucleophilic attack. The reaction proceeds sequentially; the first substitution is typically rapid, while the second is slower, allowing for the isolation of the mono-substituted product. Butylamine acts as the nucleophile, with its lone pair of electrons on the nitrogen atom attacking the electron-deficient C2 position of the naphthoquinone ring. A mild base is often employed to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
Experimental Protocol: Synthesis
The following protocol is a generalized procedure based on methodologies for synthesizing similar 2-amino-3-chloro-1,4-naphthoquinone derivatives.[1][6]
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Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 mmol of 2,3-dichloro-1,4-naphthoquinone in 15 mL of a suitable solvent such as ethanol or acetonitrile.
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Nucleophile Addition: To the stirred solution, add 1.0-1.2 mmol of n-butylamine dropwise at room temperature. The use of a slight excess of the amine can ensure the complete consumption of the starting material.
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Reaction Monitoring: Allow the mixture to stir at room temperature. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate mixture (e.g., 7:3 v/v) as the eluent. The formation of a new, more polar, colored spot indicates product formation. Reactions are often complete within 4 to 20 hours.[1][5]
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Work-up and Isolation: Upon completion, the solvent is typically removed under reduced pressure (rotary evaporation). The resulting crude solid is then subjected to purification.
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Purification: The residue is purified by column chromatography on silica gel. The column is eluted with a gradient of hexane and ethyl acetate to separate the desired product from unreacted starting materials and any potential di-substituted byproducts.
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Final Product: The fractions containing the pure product are combined, and the solvent is evaporated to yield 2-(Butylamino)-3-chloronaphthalene-1,4-dione as a solid.
Caption: Workflow for the synthesis of 2-(Butylamino)-3-chloronaphthalene-1,4-dione.
Structural Characterization
Confirming the molecular structure of the synthesized compound is a critical, self-validating step in chemical research. A combination of spectroscopic techniques provides unambiguous evidence of its identity.
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Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. For this molecule, characteristic absorption bands would be expected for the N-H stretch (around 3300-3500 cm⁻¹), C=O stretches of the quinone (around 1650-1690 cm⁻¹), and aromatic C=C stretches (around 1560-1600 cm⁻¹).[7]
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum would provide key information. One would expect to see signals corresponding to the aromatic protons on the naphthoquinone ring, a signal for the N-H proton, and distinct signals for the methylene (CH₂) and methyl (CH₃) groups of the butyl chain.
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¹³C NMR: The carbon NMR spectrum would show signals for the two distinct carbonyl carbons of the quinone, the aromatic carbons, and the four carbons of the butyl group.
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-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The analysis would reveal the molecular ion peak [M+H]⁺ corresponding to the exact mass of the protonated molecule.[5]
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X-ray Crystallography: Single-crystal X-ray diffraction provides the definitive solid-state structure. For related molecules, studies have revealed details about intermolecular interactions, such as hydrogen bonding between the amine proton (N-H) and a carbonyl oxygen (C=O) of an adjacent molecule, which stabilizes the crystal packing.[1][8]
Biological Activity and Potential Applications
The 1,4-naphthoquinone scaffold is a privileged structure in medicinal chemistry, and its derivatives have demonstrated a wide array of biological activities.
Anticancer and Cytotoxic Properties
The most prominent activity associated with this class of compounds is their anticancer potential.[2][8] Research on similar 2-amino-1,4-naphthoquinone derivatives has shown significant cytotoxic activity against various cancer cell lines.[2]
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Mechanism of Action: While the precise mechanism for 2-(Butylamino)-3-chloronaphthalene-1,4-dione is not explicitly detailed in the provided search results, the general mechanism for quinones involves two primary pathways:
-
Redox Cycling and Oxidative Stress: Quinones can undergo redox cycling within the cell, leading to the generation of reactive oxygen species (ROS) such as superoxide radicals and hydrogen peroxide. This surge in ROS induces oxidative stress, which can damage vital biomolecules like DNA, lipids, and proteins, ultimately triggering cell death pathways like apoptosis.[1]
-
Alkylation: The electrophilic nature of the quinone ring allows it to act as a Michael acceptor, forming covalent bonds with nucleophilic residues (e.g., cysteine) in key proteins, thereby inhibiting their function.
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Caption: Potential mechanisms of anticancer activity for amino-naphthoquinone derivatives.
Other Biological Activities
Derivatives of 2-chloro-3-(alkylamino)-1,4-naphthoquinone have also been investigated for other therapeutic applications, including:
Safety, Handling, and Disposal
As with any active chemical compound, proper safety protocols must be strictly followed. Safety Data Sheets (SDS) for structurally related chemicals provide essential guidance.
Precautionary Measures
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[10][11]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[10][12]
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[13]
First Aid
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, seek immediate medical attention.[10][11]
-
Skin Contact: In case of skin contact, wash immediately with plenty of soap and water. Remove contaminated clothing.[11][13]
-
Eye Contact: If the compound enters the eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[10][13]
-
Ingestion: If swallowed, do NOT induce vomiting. Rinse mouth and call a poison control center or physician immediately.[10]
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[10][13]
-
Disposal: Dispose of the compound and its container in accordance with local, state, and federal regulations. This should be done via an approved waste disposal plant.[10][12]
Conclusion
2-(Butylamino)-3-chloronaphthalene-1,4-dione is a synthetically accessible compound belonging to a class with proven and versatile biological activity. Its chemical properties, governed by the interplay between the electrophilic quinone core, the nucleophilic amino group, the butyl side chain, and the chlorine atom, make it a compelling scaffold for further investigation. The straightforward synthesis allows for the generation of diverse analogues, enabling structure-activity relationship (SAR) studies crucial for drug development. With potent cytotoxic effects demonstrated by related compounds, this molecule represents a valuable starting point for researchers aiming to develop novel therapeutics, particularly in the field of oncology.
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Title: Mechanochemical Synthesis of 2-Amino-1,4-naphthoquinones and Telescopic Synthesis of Lawsone | ACS Omega Source: ACS Publications URL: [Link]
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Title: 11 - SAFETY DATA SHEET Source: Acros Organics URL: [Link]
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Title: Material Safety Data Sheet - Drydene Source: Drydene Performance Products URL: [Link]
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Title: Synthesis and vibrational study of 2-amino, 3-chloro 1,4- naphthoquinone by DFT Source: International Journal of ChemTech Research URL: [Link]
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Title: Crystal structure of 2-chloro-3-(isopentylamino) naphthalene-1,4-dione, C15H16ClNO2 Source: ResearchGate URL: [Link]
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Title: Synthesis, Characterization and Investigation of Antimicrobial Activities of New Naphthoquinone Compounds from 2-(butylthio)-3-chloronaphthalene-1,4-dione Source: ResearchGate URL: [Link]
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Title: Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC Source: National Center for Biotechnology Information URL: [Link]
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Title: Synthesis and Antimicrobial Activity of 1,4-Naphthoquinones Derivatives with[1][5][6]-Triazole-3-thione Substitution Source: ResearchGate URL: [Link]
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Title: Cytotoxicity, hemolysis and in vivo acute toxicity of 2-hydroxy-3-anilino-1,4-naphthoquinone derivatives - PubMed Source: National Center for Biotechnology Information URL: [Link]
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Title: Design, synthesis, and cytotoxic activity of 2-amino-1,4-naphthoquinone-benzamide derivatives as apoptosis inducers - PMC Source: National Center for Biotechnology Information URL: [Link]
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